molecular formula C11H16FN B1388392 [(3-Fluoro-4-methylphenyl)methyl](propyl)amine CAS No. 1094378-94-5

[(3-Fluoro-4-methylphenyl)methyl](propyl)amine

Cat. No.: B1388392
CAS No.: 1094378-94-5
M. Wt: 181.25 g/mol
InChI Key: LHVUSMRWAGCOPX-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)methylamine is a secondary amine with the molecular formula C₁₁H₁₆FN (molecular weight: 181.25 g/mol) and CAS number 1094378-94-5 . Its structure comprises a benzyl group substituted with fluorine at the 3-position and methyl at the 4-position of the aromatic ring, linked to a propylamine moiety.

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-6-13-8-10-5-4-9(2)11(12)7-10/h4-5,7,13H,3,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVUSMRWAGCOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with propylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

(3-Fluoro-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of (3-Fluoro-4-methylphenyl)methylamine, leading to the formation of various substituted products.

Scientific Research Applications

(3-Fluoro-4-methylphenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(3-Methoxy-4-propoxyphenyl)methylamine (CAS 890011-01-5)
  • Structure : Methoxy (3-position) and propoxy (4-position) substituents on the phenyl ring.
  • Impact :
    • Electronic Effects : Methoxy and propoxy groups are electron-donating, increasing electron density on the ring compared to the electron-withdrawing fluorine in the target compound.
    • Lipophilicity : Larger alkoxy groups (propoxy vs. methyl/fluoro) may increase logP, enhancing membrane permeability but reducing solubility .
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine (CAS 1039916-93-2)
  • Structure : Dual fluorophenyl groups (3-fluoro and 4-fluoro substitutions).
  • Electron Withdrawal: Enhanced electron-withdrawing effects may alter reactivity in nucleophilic or electrophilic reactions .
SSR125543A (CRF1 Receptor Antagonist)
  • Structure : Contains a (3-fluoro-4-methylphenyl)ethyl group but with a thiazole ring and cyclopropyl substituents.
  • Pharmacological Relevance: Demonstrates nanomolar affinity for CRF1 receptors, highlighting the importance of the 3-fluoro-4-methylphenyl motif in receptor binding. The target compound lacks the thiazole and cyclopropyl groups, likely reducing its receptor activity .

Alkyl Chain Variations

[3-(4-Methylpiperidin-1-yl)propyl]amine Derivatives
  • Example : [(2,4-Difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine.
  • Bioavailability: Bulky substituents may hinder blood-brain barrier penetration .
Propyl vs. Shorter/Longer Chains
  • Steric Effects : Propyl (A value = 1.8) offers moderate steric hindrance compared to ethyl (1.75) or butyl (1.85). This balance may optimize interactions in catalytic or binding sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Key Properties
(3-Fluoro-4-methylphenyl)methylamine C₁₁H₁₆FN 181.25 3-F, 4-CH₃ Moderate steric hindrance
(3-Methoxy-4-propoxyphenyl)methylamine C₁₄H₂₃NO₂ 249.34 3-OCH₃, 4-OCH₂CH₂CH₃ Higher logP, lower solubility
[(2,4-Difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine C₁₆H₂₄F₂N₂ 282.37 2-F, 4-F, 4-methylpiperidine Enhanced solubility
SSR125543A C₂₆H₂₈ClF₃N₃OS 555.04 3-F, 4-CH₃, thiazole CRF1 antagonist (IC₅₀ = 3 nM)

Research Findings and Implications

  • Steric and Electronic Effects : The 3-fluoro substituent in the target compound likely enhances metabolic stability by resisting oxidative degradation, a common issue with alkylamines .
  • Synthetic Routes: Analogous compounds (e.g., methyl(3-phenoxypropyl)amine derivatives) are synthesized via reductive amination or alkylation, suggesting feasible pathways for the target compound .

Biological Activity

(3-Fluoro-4-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound (3-Fluoro-4-methylphenyl)methylamine features a fluorinated aromatic ring, which is known to enhance biological activity through increased lipophilicity and receptor binding affinity. The chemical structure can be represented as follows:

  • Chemical Formula : C12H16FN
  • Molecular Weight : 195.26 g/mol

This compound is structurally related to various amine derivatives that have shown significant pharmacological effects.

The biological activity of (3-Fluoro-4-methylphenyl)methylamine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Research indicates that the fluorine atom enhances the compound's ability to form hydrogen bonds, thereby increasing its binding affinity to biological targets. The exact pathways through which it exerts its effects are still under investigation, but preliminary studies suggest modulation of neurotransmitter systems and potential anti-cancer properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to (3-Fluoro-4-methylphenyl)methylamine. For instance, pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the phenyl ring can influence therapeutic efficacy.

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BNCI-H46014.31
(3-Fluoro-4-methylphenyl)methylamineTBDTBDTBD

Neurotransmitter Modulation

Studies indicate that similar compounds may influence neurotransmitter levels, particularly dopamine and serotonin, which could have implications for treating mood disorders. The presence of the propylamine group may enhance interaction with neurotransmitter receptors.

Case Studies

  • Anticancer Activity : A study evaluated the effects of a related compound on various cancer cell lines, including MCF7 and NCI-H460. The results indicated significant cytotoxic effects, with IC50 values suggesting potent antitumor activity.
  • Neuropharmacological Effects : Another study focused on the modulation of neurotransmitter systems by compounds with similar structures, showing promising results in enhancing dopamine receptor activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Fluoro-4-methylphenyl)methyl](propyl)amine
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